SCH-202676 bromhidrato

Descripción general

Descripción

SCH 202676 is a reversible inhibitor of both agonist and antagonist binding to diverse G protein-coupled receptors (GPCRs). It blocks the binding of radiolabeled ligands to human opioid, adrenergic, muscarinic, dopaminergic, adenosine, and purinergic receptors. It displays IC50 values of 0.1 to 1.8 µM for modulating ligand binding. SCH 202676 may modulate GPCRs via thiol modification.

Aplicaciones Científicas De Investigación

Estudios de Receptores Acoplados a Proteína G

El SCH-202676 bromhidrato se usa a menudo en estudios relacionados con los receptores acoplados a proteína G (GPCR) . Se ha demostrado que modula la unión del radioligando a varios GPCR .

Investigación de Receptores Opioides

Este compuesto inhibe la unión de agonistas y antagonistas a los receptores opioides μ-, δ- y κ- humanos . Esto lo hace valioso en la investigación de receptores opioides.

Investigación de Receptores Adrenérgicos

El this compound también inhibe los receptores adrenérgicos α- y β- . Esta propiedad es útil en el estudio de estos receptores, que juegan un papel crucial en el sistema cardiovascular, entre otras cosas.

Investigación de Receptores Muscarínicos

Se ha encontrado que el compuesto inhibe los receptores muscarínicos M1 y M2 . Estos receptores son parte del sistema nervioso parasimpático, por lo que el this compound se puede utilizar en investigaciones relacionadas.

Investigación de Receptores Dopaminérgicos

El this compound inhibe los receptores dopaminérgicos D1 y D2

Mecanismo De Acción

Target of Action

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes and pathologies . Adenosine receptors are a class of GPCRs that respond to adenosine, a ubiquitous signaling molecule, and have roles in cardiovascular, immune, and nervous systems .

Mode of Action

SCH-202676 hydrobromide inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . The modulation is G-protein independent and is both selective and reversible . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.

Result of Action

SCH-202676 hydrobromide has been reported to have antiviral activity and inhibits 3CL pro in a time-dependent manner with an IC50 value of 0.655 µM . This suggests that it may have potential therapeutic applications in the treatment of viral infections.

Análisis Bioquímico

Biochemical Properties

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . It inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .

Cellular Effects

SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to G protein-coupled receptors . This inhibition can influence cell function by disrupting the normal signaling pathways mediated by these receptors. For example, it can affect gene expression and cellular metabolism by altering the activity of GPCRs, which play a central role in the recognition and signal transduction of hormones and neurotransmitters .

Molecular Mechanism

The molecular mechanism of action of SCH-202676 hydrobromide involves its ability to inhibit the binding of both agonists and antagonists to GPCRs . It does this either by binding to an allosteric structural motif that is common to many GPCRs or by modulating an accessory protein that, in turn, regulates GPCR function . This modulation is G-protein independent and is both selective and reversible .

Temporal Effects in Laboratory Settings

The effects of SCH-202676 hydrobromide have been shown to be reversible This suggests that the compound’s effects on cellular function may change over time in laboratory settings

Propiedades

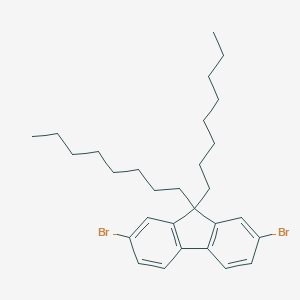

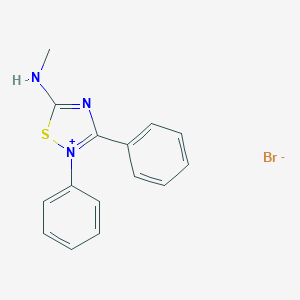

IUPAC Name |

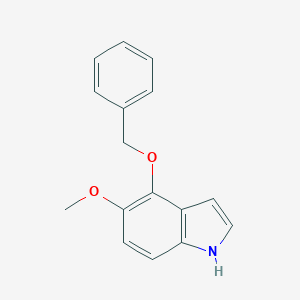

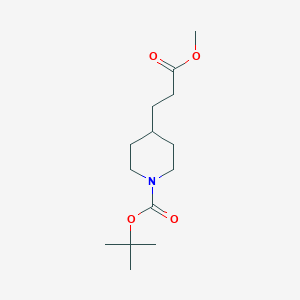

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265980-25-4 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.